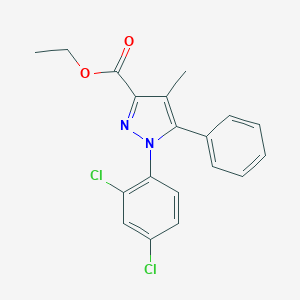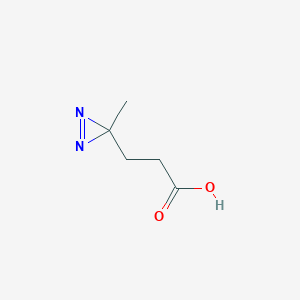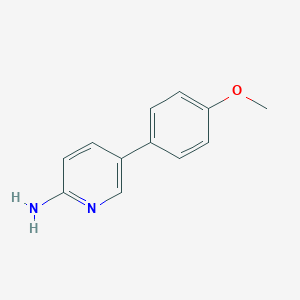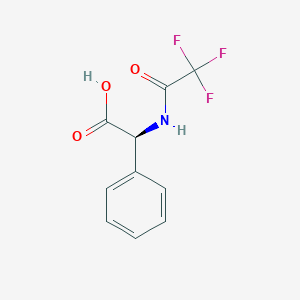
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine
Vue d'ensemble
Description
“(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” is a complex organic compound. Unfortunately, there is limited specific information available about this compound. However, we can infer some details based on its components. The compound contains a trifluoroacetyl group, which is a functional group in organic chemistry with the formula -C(O)CF3. It also contains a glycine component, which is the simplest amino acid with the chemical formula NH2CH2COOH12.
Synthesis Analysis
The synthesis of “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” is not directly available in the literature. However, the synthesis of similar compounds involves the protection of amino acid reactive functionalities including the α-amino group, the side chain (amines, carboxylic acids, alcohols, and thiols), or the carboxylic acid terminus3. This is mandatory to prevent polymerization of the amino acids and to minimize undesirable side reactions during the synthetic process3.Molecular Structure Analysis
The molecular structure of “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” is not directly available in the literature. However, the structure of a similar compound, N-(Trifluoroacetyl)glycine, is available2. It is a polar molecule with a molecular weight of 171.075 Da2.Chemical Reactions Analysis
The specific chemical reactions involving “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” are not directly available in the literature. However, similar compounds such as peptides and proteins undergo selective modification at tyrosine residues4.Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” are not directly available in the literature. However, a similar compound, glycine, is highly soluble in water and appears as a colorless crystalline solid having a sweet taste67.Applications De Recherche Scientifique
Enhancing Mass Spectrometry Sensitivity in Biopharmaceuticals
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, through its glycine component, can significantly enhance the sensitivity of electrospray ionization mass spectrometry (ESI-MS) used in biopharmaceutical characterization. The addition of glycine to trifluoroacetic acid (TFA) containing mobile phases in liquid chromatography-mass spectrometry (LC-MS) mitigates ion suppression, thereby increasing the mass spectrometry responses of peptides (Mao et al., 2020).
Glycine in Metabolic Diseases and Obesity
The glycine component of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine plays a role in various metabolic pathways, including glutathione synthesis. In metabolic disorders associated with obesity and type 2 diabetes, lower circulating glycine levels have been observed, suggesting the potential of glycine supplementation in managing these conditions (Alves et al., 2019).
Role in Neurotransmission
Glycine, a key component of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, serves as an inhibitory neurotransmitter in the central nervous system. It plays a significant role in modulating synaptic transmission and has been implicated in various neurological disorders (Bowery & Smart, 2006).
Agricultural Applications
In agriculture, glycine has shown potential in improving nitrogen metabolism and productivity in crops such as soybean. Its application can enhance the growth and yield under environmental stresses, suggesting its use as an agricultural supplement (Teixeira et al., 2018).
Glycine in Anti-Inflammatory and Cytoprotective Agents
Glycine derivatives, a part of the molecular structure of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, have been explored for their anti-inflammatory properties. These derivatives can potentially be used in the development of new anti-inflammatory agents (Mikusic et al., 2016). Additionally, certain glycine compounds have shown promise as cytoprotectants, particularly in protecting cells from glutamate-induced toxicity (Buchstaller et al., 2006).
Neuroprotective Effects in Stroke
Glycine has demonstrated neuroprotective effects in ischemic stroke in rats. It can inhibit M1 microglial polarization and promote anti-inflammatory actions, which are crucial in minimizing brain damage following a stroke (Liu et al., 2019).
Vascular Health in Aged Individuals
Oral glycine treatment has been found to improve vascular endothelial function in aged rats, suggesting potential benefits for cardiovascular health in aging populations (Gómez-Zamudio et al., 2015).
Antibacterial Effects Against H. pylori
Studies have shown that glycine can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. This indicates its potential as an antimicrobial agent, either alone or in combination with other antibacterial drugs (Minami et al., 2004).
General Health and Disease Prevention
Glycine, found in (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, is crucial for various metabolic functions and has shown beneficial effects in preventing diseases and enhancing general health. Its supplementation has been linked to improvements in conditions like cardiovascular diseases, inflammatory diseases, and diabetes (Razak et al., 2017).
Safety And Hazards
Orientations Futures
The future directions for research on “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” are not directly available in the literature. However, peptide chemistry is a thriving area of research with many applications in cancer, regenerative medicine, and infectious diseases3. Therefore, it is reasonable to expect that research on “(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine” could contribute to these fields.
Propriétés
IUPAC Name |
(2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBGEGBLXHXNY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine | |
CAS RN |
155894-96-5 | |
| Record name | (+)-N-Trifluoroacetyl-L-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


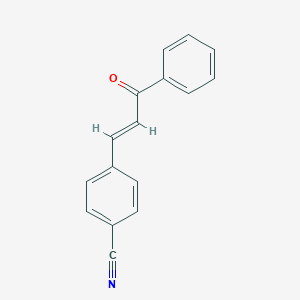
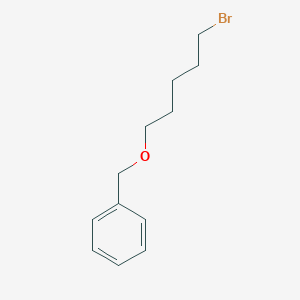
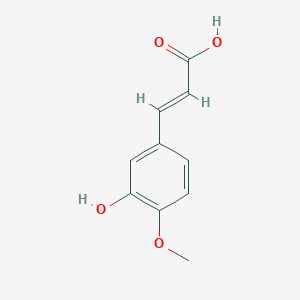
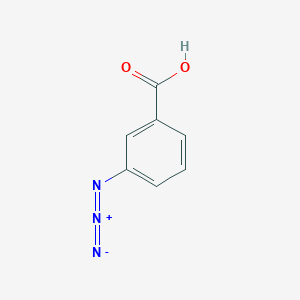
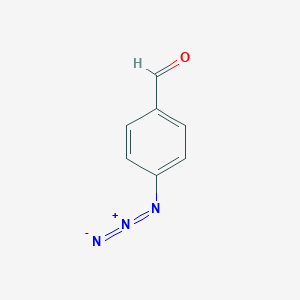
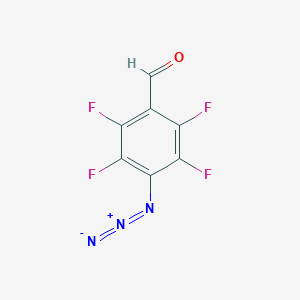
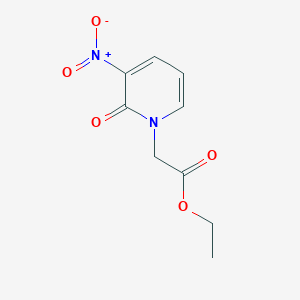
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
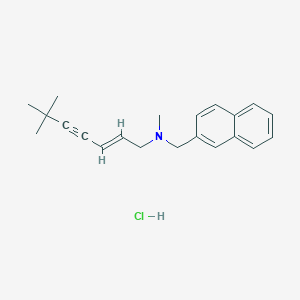
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
